molecular formula C14H16N2O5 B2490271 N1-(苯并[d][1,3]二氧杂环戊烯-5-基)-N2-((1-(羟甲基)环丙基)甲基)草酰胺 CAS No. 1251557-52-4

N1-(苯并[d][1,3]二氧杂环戊烯-5-基)-N2-((1-(羟甲基)环丙基)甲基)草酰胺

货号: B2490271
CAS 编号: 1251557-52-4
分子量: 292.291
InChI 键: NAYIWWMAIYIANA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an oxalamide linkage, which can influence its chemical reactivity and biological activity.

作用机制

Target of Action

The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, leading to changes in their function and ultimately their destruction.

Mode of Action

The compound interacts with its targets through a process known as cell cycle arrest. This process halts the division of cancer cells, preventing them from proliferating and spreading. Specifically, the compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By causing cell cycle arrest, the compound disrupts the normal division of cancer cells. This disruption leads to the activation of apoptosis, or programmed cell death, a process that is often defective in cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反应分析

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

相似化合物的比较

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxalamide linkage and cyclopropyl group differentiate it from other similar compounds, potentially leading to unique applications and effects .

生物活性

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a cyclopropyl group. Its molecular formula is C23H21N3O6S2C_{23}H_{21}N_{3}O_{6}S^{2}, and it has a molecular weight of 499.56 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of benzodioxole derivatives, which share structural similarities with N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide. For instance, compounds with similar scaffolds demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays revealed IC50 values ranging from 0.68 to 2.57 µM for these derivatives, indicating strong inhibitory activity against α-amylase while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .

Anti-Cancer Activity

Research has also indicated that benzodioxole derivatives exhibit promising anticancer properties. For example, compounds structurally related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide were tested against various cancer cell lines, showing IC50 values between 26 and 65 µM. These findings suggest that such compounds could serve as potential leads in cancer therapy .

Study on α-Amylase Inhibition

In a study assessing the efficacy of novel benzodioxole derivatives against α-amylase, researchers found that specific compounds significantly reduced blood glucose levels in streptozotocin-induced diabetic mice. The compound IIc notably decreased blood glucose from 252.2 mg/dL to 173.8 mg/dL after five doses, showcasing its potential as an antidiabetic agent .

Cytotoxicity Assessment

Cytotoxicity was evaluated using MTS assays across various cancer and normal cell lines. Compounds IIa and IIc exhibited potent inhibition against α-amylase while demonstrating negligible effects on normal cells, highlighting their safety profiles for therapeutic applications .

Comparative Table of Biological Activities

CompoundBiological ActivityIC50 (µM)Reference
N1-(benzo[d][1,3]dioxol-5-yl)-N2-...α-Amylase Inhibition0.68
Benzodioxole Derivative IIaCancer Cell Lines26 - 65
Benzodioxole Derivative IIcBlood Glucose Reduction-

属性

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-7-14(3-4-14)6-15-12(18)13(19)16-9-1-2-10-11(5-9)21-8-20-10/h1-2,5,17H,3-4,6-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYIWWMAIYIANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。